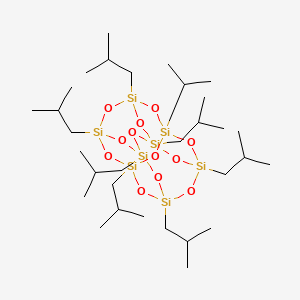
2,5-Dimethylphenylzinc iodide
描述
2,5-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula (CH3)2C6H3ZnI. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
2,5-Dimethylphenylzinc iodide can be prepared through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then purified to obtain this compound.
化学反应分析
2,5-Dimethylphenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds.
科学研究应用
2,5-Dimethylphenylzinc iodide has several scientific research applications:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.
Biology: It can be used to modify biological molecules, aiding in the development of new drugs and therapies.
Medicine: Its role in the synthesis of pharmaceuticals makes it valuable in medicinal chemistry for creating new therapeutic agents.
Industry: It is used in the production of fine chemicals and materials, contributing to various industrial processes.
作用机制
The mechanism of action of 2,5-Dimethylphenylzinc iodide involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This allows for the efficient formation of complex organic molecules .
相似化合物的比较
2,5-Dimethylphenylzinc iodide can be compared with other organozinc compounds such as:
- 2,5-Dichlorophenylzinc iodide
- 3-Chloro-4-methylphenylzinc iodide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed. This compound is unique due to its specific methyl substituents, which can affect the steric and electronic properties of the compound, making it suitable for specific synthetic applications.
属性
IUPAC Name |
1,4-dimethylbenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)



